4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperidine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine ring can be synthesized through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The chloropyridine and piperidine intermediates are coupled using nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or piperidines.
Scientific Research Applications
4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
Uniqueness
4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-19-10-11(8-15(19)21)16(22)20-6-3-12(4-7-20)23-14-2-5-18-9-13(14)17/h2,5,9,11-12H,3-4,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAMBKMMBKQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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